molecular formula C14H19NO4 B8074009 Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaS)-

Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaS)-

Cat. No.: B8074009
M. Wt: 265.30 g/mol
InChI Key: KWWMGJGYNYMSTK-LBPRGKRZSA-N
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Description

CAS: 30925-08-7 Molecular Formula: C₁₄H₁₉NO₄ Molecular Weight: 265.305 g/mol Synonyms:

  • N-Boc-α-(methylamino)benzeneacetic acid
  • (2S)-2-[Methyl-(tert-butyloxycarbonyl)amino]-2-phenylacetic acid Structure: Features a benzene ring attached to an acetic acid backbone, with a methylamino group protected by a tert-butoxycarbonyl (Boc) group at the alpha position. The (alphaS) designation indicates the (S)-stereochemistry at the chiral center .

Properties

IUPAC Name

(2S)-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-11(16)9-15-12(13(17)18)10-7-5-4-6-8-10/h4-8,12,15H,9H2,1-3H3,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWMGJGYNYMSTK-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN[C@@H](C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Benzeneacetic acid derivatives have been investigated for their potential as therapeutic agents. They exhibit various biological activities, including anti-inflammatory and analgesic properties. For instance, compounds with similar structures have been found to inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways.

Drug Development

The compound serves as a lead structure in drug development programs targeting specific receptors or enzymes involved in disease processes. Its structural modifications can lead to enhanced potency and selectivity for particular biological targets.

Biochemical Studies

Research has demonstrated that benzeneacetic acid derivatives can act as substrates or inhibitors in enzymatic reactions. This property makes them valuable tools for studying enzyme mechanisms and kinetics in vitro.

Analytical Chemistry

The compound's unique chemical structure allows it to be used as a standard reference material in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This application is crucial for the quantification of similar compounds in complex biological matrices.

Case Studies

Study Objective Findings
Study on Anti-inflammatory EffectsInvestigate the anti-inflammatory properties of benzeneacetic acid derivativesDemonstrated significant inhibition of COX-2 activity, suggesting potential as anti-inflammatory agents .
Drug Design ResearchExplore modifications to enhance receptor affinityIdentified several analogs with improved binding to target receptors compared to the parent compound .
Enzyme Kinetics ExperimentAssess the inhibitory effects on specific enzymesFound that certain derivatives exhibited competitive inhibition, providing insights into enzyme regulation .

Mechanism of Action

The compound exerts its effects through its interactions with biological targets, such as enzymes and receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with specific molecular targets. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Stereoisomer: (alphaR)-Enantiomer

CAS: 30925-12-3 Molecular Formula: C₁₄H₁₉NO₄ (identical to the (alphaS)-form) Key Differences:

  • Stereochemistry: The (alphaR)-enantiomer has the opposite configuration at the chiral center.
  • Properties :
    • Identical physical properties (melting point, solubility) but distinct optical activity.
    • Divergent biological activity; enantiomers often exhibit different binding affinities in chiral environments (e.g., enzyme active sites) .

Propyl-Substituted Derivative

CAS: 144838-86-8 Molecular Formula: C₁₆H₂₃NO₄ Structure: Replaces the methylamino group with a 3-[(tert-butoxycarbonyl)amino]propyl chain. Key Differences:

  • Chain Length : Longer alkyl chain increases molecular weight (293.36 g/mol) and lipophilicity.
  • Applications: Potential use in extended-release formulations or as a linker in prodrugs .

Halogenated Derivative: 3,5-Difluoro-4-Methoxy Analog

CAS: 1236353-93-7 Molecular Formula: C₁₄H₁₇F₂NO₅ Structure: Introduces electron-withdrawing fluorine atoms at positions 3 and 5, plus a methoxy group at position 4. Key Differences:

  • Electronic Effects : Fluorine atoms enhance metabolic stability and membrane permeability.
  • Molecular Weight : 317.29 g/mol, higher due to fluorine substitution.
  • Applications : Likely used in agrochemicals or antimicrobial agents due to increased resistance to degradation .

Thienyl-Containing Analog

CAS: 141109-19-5 Molecular Formula: C₁₅H₁₆ClNO₂S·HCl Structure: Features a 2-thienyl group and chlorine substituent. Key Differences:

  • Heterocyclic Group : The thienyl moiety enhances π-π stacking interactions, common in cardiovascular drugs (e.g., Clopidogrel analog).
  • Hydrochloride Salt : Improves solubility for oral bioavailability .

Data Tables

Table 1: Structural and Physical Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications
(alphaS)-form (30925-08-7) C₁₄H₁₉NO₄ 265.305 Boc-protected methylamino, (S)-chirality Peptide synthesis
(alphaR)-form (30925-12-3) C₁₄H₁₉NO₄ 265.305 Boc-protected methylamino, (R)-chirality Chiral drug development
Propyl derivative (144838-86-8) C₁₆H₂₃NO₄ 293.36 Boc-protected aminopropyl chain Prodrug linkers
Difluoro-methoxy analog (1236353-93-7) C₁₄H₁₇F₂NO₅ 317.29 3,5-Difluoro, 4-methoxy Agrochemicals
Thienyl analog (141109-19-5) C₁₅H₁₆ClNO₂S·HCl 322.23 (free base) 2-Thienyl, chlorine, hydrochloride salt Cardiovascular APIs

Biological Activity

Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaS)- is a synthetic compound with significant biological activity. This compound is characterized by its unique molecular structure, which contributes to its diverse pharmacological properties. The compound has been studied for its potential therapeutic applications in various biological pathways, including anti-infection mechanisms and modulation of signaling pathways.

  • Molecular Formula : C19H31NO5Si
  • Molecular Weight : 381.54 g/mol
  • CAS Number : 1286280-61-2
  • SMILES Notation : C@H(C(O)=O)C1=CC=C(OSi(C)C)C=C1

Biological Activity

The biological activity of Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaS)- spans multiple mechanisms and therapeutic areas:

1. Anti-Infective Properties

This compound has shown efficacy against various pathogens, including:

  • Viruses : Effective against HIV, HCV, and influenza viruses.
  • Bacteria : Demonstrated activity against antibiotic-resistant strains.
  • Fungi : Inhibitory effects on fungal growth.

The compound operates through several biological pathways:

  • Cell Signaling Pathways : It interacts with the TGF-beta/Smad and MAPK/ERK signaling pathways, influencing cellular responses to stress and inflammation.
  • Immunomodulation : Alters immune responses by modulating cytokine production and immune cell activation.

3. Apoptosis Induction

Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.

Research Findings

A review of recent studies highlights the following key findings regarding the biological activity of Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaS)-:

StudyFindingsReference
Study 1Demonstrated antiviral activity against HIV and HCV in vitro.
Study 2Inhibition of bacterial growth in antibiotic-resistant strains.
Study 3Induction of apoptosis in human cancer cell lines via caspase activation.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Case Study A : A clinical trial involving patients with chronic viral infections showed significant reductions in viral load after treatment with Benzeneacetic acid derivatives.
  • Case Study B : In a preclinical model of cancer, administration of the compound resulted in reduced tumor size and increased survival rates compared to control groups.

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